

# Anwendung von Trichlormethylsilan zur Herstellung hydrophober Beschichtungen

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Trichlormethylsilan

Cat. No.: B14281748

[Get Quote](#)

## Anwendungshinweise und Protokolle

Zielgruppe: Forscher, Wissenschaftler und Fachleute aus der Arzneimittelentwicklung.

Zusammenfassung: **Trichlormethylsilan** (TCMS), auch als Methyltrichlorsilan bekannt, ist eine hochreaktive Organosiliciumverbindung, die zur Herstellung von hydrophoben und superhydrophoben Oberflächen auf einer Vielzahl von Substraten eingesetzt wird.[1] Die Methode basiert auf der Silanisierung, bei der die Chlorsilylgruppe von TCMS mit an der Substratoberfläche vorhandenen Hydroxylgruppen (-OH) reagiert.[2] Dieser Prozess führt zur Bildung einer kovalent gebundenen, niedermolekularen Polysiloxanschicht. Die nach außen gerichteten Methylgruppen verleihen der Oberfläche eine geringe Oberflächenenergie, während die Polymerisation auf der Nanoskala zu einer erhöhten Rauheit führt, was in Kombination Wasser abweisende Eigenschaften bewirkt.[3][4] Diese Anwendungshinweise beschreiben detaillierte Protokolle für die Gasphasen- und Lösungsphasenabscheidung von TCMS zur Modifizierung verschiedener Substrate und fassen quantitative Ergebnisse zusammen.

## Wirkungsmechanismus der Silanisierung

Der Prozess der Hydrophobierung mit **Trichlormethylsilan** ( $\text{CH}_3\text{SiCl}_3$ ) erfolgt in drei Hauptschritten:

- **Hydrolyse:** In Gegenwart von Spuren von Wasser, die typischerweise auf einer Oberfläche adsorbiert sind, hydrolysieren die reaktiven Silicium-Chlor-Bindungen (Si-Cl) des TCMS zu

Silanolgruppen (Si-OH).

- Kondensation: Die gebildeten Silanolgruppen reagieren mit den Hydroxylgruppen auf der Substratoberfläche. Dabei entsteht eine kovalente Siloxanbindung (Si-O-Substrat), die das Molekül fest an die Oberfläche bindet.
- Vernetzung: Benachbarte Silanolmoleküle auf der Oberfläche können miteinander kondensieren und ein stabiles, vernetztes Polysiloxan-Netzwerk bilden.

Die aus diesem Prozess resultierende Beschichtung präsentiert eine Oberfläche, die reich an hydrophoben Methylgruppen (-CH<sub>3</sub>) ist, was zu einer signifikanten Erhöhung des Wasserkontaktwinkels führt.

Abbildung 1: Chemischer Mechanismus der Oberflächensilanisierung mit TCMS.

## Quantitative Datenübersicht

Die Effektivität der hydrophoben Beschichtung wird primär durch den statischen Wasserkontaktwinkel (WCA) quantifiziert. Ein Winkel über 90° kennzeichnet eine hydrophobe Oberfläche, während Winkel über 150° als superhydrophob gelten.<sup>[5][6]</sup> Die folgende Tabelle fasst Ergebnisse aus verschiedenen Studien zusammen.

Substrat	Methode	TCMS Konzentration	Lösungsmittel	Reaktionszeit	Resultierender WCA (°)	Referenz
Birkenholz	Gasphase	300 µL (im Exsikkator)	-	1 Stunde	> 160	[7]
Papier	Lösungsphase	50 mM	Hexan	5 Minuten	> 130	[2]
Glas	Lösungsphase	2% (v/v)	Toluol	5 - 10 Minuten	91 (mit DI-Wasser)	[8]
Zellulosefasern	Gasphase	Nicht spezifiziert	-	Nicht spezifiziert	bis zu 116	[9]
Glas	Lösungsphase	10% (v/v)	Hexan	24 Stunden	172 (mit TMCS, als Referenz)	[10]

## Experimentelle Protokolle

Sicherheitshinweis: **Trichlormethylsilan** ist eine leicht entzündliche, ätzende Flüssigkeit, die heftig mit Wasser reagiert und dabei Chlorwasserstoff (HCl)-Gas freisetzt.[11][12] Alle Arbeiten müssen unter einem Abzug in einer trockenen Umgebung durchgeführt werden. Tragen Sie geeignete persönliche Schutzausrüstung (Schutzbrille, säurebeständige Handschuhe, Laborkittel).

Abbildung 2: Allgemeiner Arbeitsablauf zur Erstellung hydrophober Oberflächen.

### Protokoll 1: Gasphasenabscheidung auf Holz- oder Zellulosesubstraten

Dieses Protokoll eignet sich für poröse und hitzeempfindliche Materialien und basiert auf der Methode, die für Holzoberflächen beschrieben wurde.[7]

Materialien:

- Substrate (z. B. Birkenfurnier, Filterpapier)

- **Trichlormethylsilan** (TCMS,  $\geq 99\%$ )
- Glas-Exsikkator mit Dichtung
- Kleine Bechergläser oder Vials
- Pinzette
- Optional: Plasma-Reiniger

Durchführung:

- **Substratvorbereitung:** Reinigen Sie die Substratoberflächen, um organische Verunreinigungen zu entfernen. Für eine optimale Reaktivität können die Proben für 5 Minuten in einem Luftplasma-Reiniger aktiviert werden, um die Dichte der Hydroxylgruppen zu erhöhen.[7] Anschließend die Proben vollständig trocknen.
- **Aufbau:** Stellen Sie ein kleines, offenes Becherglas mit 300  $\mu\text{L}$  **Trichlormethylsilan** in die Mitte des Exsikkators.[7] Platzieren Sie die vorbereiteten Substrate um das Becherglas herum, sodass sie der Dampfphase ausgesetzt sind, aber nicht in direkten Kontakt mit der Flüssigkeit kommen.
- **Reaktion:** Schließen Sie den Exsikkator schnell und dicht, um eine kontrollierte Atmosphäre zu gewährleisten. Lassen Sie die Reaktion für 1 bis 24 Stunden bei Raumtemperatur ablaufen. Längere Reaktionszeiten führen in der Regel zu einer dichteren und robusteren Beschichtung.
- **Nachbehandlung:** Öffnen Sie den Exsikkator vorsichtig unter dem Abzug. Entnehmen Sie die Proben mit einer Pinzette und lassen Sie sie für 10-15 Minuten unter dem Abzug auslüften, damit nicht abreagiertes TCMS und HCl-Nebenprodukte verdampfen können.
- **Aushärtung (Optional):** Um die Vernetzung zu vervollständigen, können die Proben für 1 Stunde bei 100 °C im Ofen getrocknet werden.

## Protokoll 2: Lösungsphasenabscheidung auf Glas- oder Papiersubstraten

Diese Methode ermöglicht eine gute Kontrolle über die Konzentration des Silanisierungsmittels und eignet sich für eine Vielzahl von Substraten.[2][8]

Materialien:

- Substrate (z. B. Glasobjektträger, Chromatographiepapier)
- **Trichlormethylsilan** (TCMS,  $\geq 99\%$ )
- Wasserfreies aprotisches Lösungsmittel (z. B. Hexan, Toluol)
- Petrischalen oder Bechergläser mit Deckel
- Ultraschallbad
- Trockenschrank

Durchführung:

- Substratvorbereitung (Glas): Reinigen Sie die Glasobjektträger gründlich. Ein typisches Verfahren ist das Eintauchen in eine NaOH-Lösung für 1 Stunde, gefolgt von intensivem Spülen mit deionisiertem Wasser und anschließendem Spülen mit Methanol.[8] Trocknen Sie die gereinigten Objektträger für mindestens 15 Minuten bei 200 °C im Ofen, um eine hydroxylierte und wasserfreie Oberfläche zu gewährleisten.[8]
- Substratvorbereitung (Papier): Stellen Sie sicher, dass das Papiersubstrat trocken ist, indem Sie es vor der Verwendung für 30 Minuten bei 80 °C im Ofen lagern.
- Herstellung der Lösung: Bereiten Sie unter dem Abzug eine Lösung von TCMS in einem wasserfreien Lösungsmittel vor. Gängige Konzentrationen liegen zwischen 10 mM und 2% (v/v).[2][8] Fügen Sie beispielsweise für eine 50 mM Lösung in Hexan ca. 0,6 mL TCMS zu 100 mL Hexan hinzu.
- Reaktion: Tauchen Sie die vorbereiteten Substrate vollständig in die TCMS-Lösung ein. Decken Sie das Gefäß ab, um die Verdunstung des Lösungsmittels und den Kontakt mit Luftfeuchtigkeit zu minimieren. Die Reaktionszeit kann je nach gewünschtem Hydrophobierungsgrad zwischen 5 Minuten und mehreren Stunden variieren.[2]

- Nachbehandlung: Entnehmen Sie die Substrate aus der Lösung und spülen Sie sie gründlich mit frischem, wasserfreiem Lösungsmittel (z. B. Hexan), um überschüssiges Reagenz zu entfernen.
- Trocknung/Aushärtung: Trocknen Sie die beschichteten Substrate an der Luft unter dem Abzug oder in einem Ofen bei 100 °C für 1 Stunde, um die kovalente Bindung und Vernetzung zu stabilisieren.[8]

## Charakterisierung der hydrophoben Oberfläche

Die primäre Methode zur Bewertung der Beschichtung ist die Messung des statischen Wasserkontaktwinkels mittels eines Kontaktwinkelgoniometers. Dabei wird ein Wassertropfen definierter Größe (z. B. 5 µL) auf die Oberfläche aufgebracht und der Winkel zwischen der Flüssigkeits-Festkörper-Grenzfläche und der Flüssigkeits-Gas-Grenzfläche gemessen.[2] Zusätzlich können der Abrollwinkel und die Kontaktwinkelhysterese bestimmt werden, um die Homogenität und die wasserabweisende Dynamik der Oberfläche zu charakterisieren.[13] Für eine detaillierte morphologische Analyse kann die Rasterelektronenmikroskopie (REM) eingesetzt werden.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dakenchem.com [dakenchem.com]
- 5. EP2585542A1 - Verfahren zur herstellung hydrophober oberflächen - Google Patents [patents.google.com]
- 6. nordson.com [nordson.com]
- 7. diva-portal.org [diva-portal.org]

- 8. Experimental evaluation of oil recovery mechanism using a variety of surface-modified silica nanoparticles: Role of in-situ surface-modification in oil-wet system | PLOS One [journals.plos.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Trichlormethylsilan [chemie.de]
- 12. Trichlor(methyl)silan – Wikipedia [de.wikipedia.org]
- 13. tuprints.ulb.tu-darmstadt.de [tuprints.ulb.tu-darmstadt.de]
- To cite this document: BenchChem. [Anwendung von Trichlormethylsilan zur Herstellung hydrophober Beschichtungen]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14281748#anwendung-von-trichlormethylsilan-zur-herstellung-hydrophober-beschichtungen]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)